Ethyl apovincaminate

Vue d'ensemble

Description

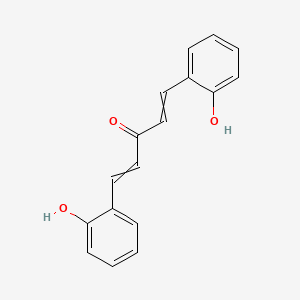

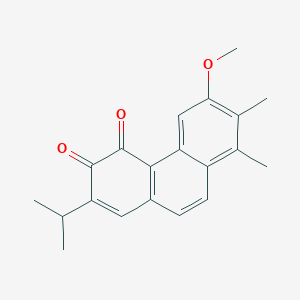

Ethyl apovincaminate, commonly known as Vinpocetine , is a synthetic derivative of the vinca alkaloid vincamine . It differs from vincamine by the removal of a hydroxyl group and by being the ethyl rather than the methyl ester of the underlying carboxylic acid . Vincamine is extracted from either the seeds of Voacanga africana or the leaves of Vinca minor (lesser periwinkle) .

Synthesis Analysis

The synthesis of oxidative metabolites of ethyl cis- and hydroxyethyl trans-apovincaminates has been described . The chemical structure of alkaloids, including vinca, is modifiable, leading to the creation of new semi-synthetic and synthetic derivatives with varying pharmacological properties .Molecular Structure Analysis

The molecular structure of Vinpocetine (Ethyl apovincaminate) has been depicted in various studies . It is a semi-synthetic derivative alkaloid of vincamine .Applications De Recherche Scientifique

Treatment of Sensorineural Impairment of Hearing : Ethyl apovincaminate has been used in treating various sensorineural impairments of hearing and ear diseases associated with vertigo. It showed improvement in presbyacusis, vascular impairment of hearing, and certain cases of toxic hypacusia, with improvements in both audiometric and speech-audiogram results (Ribári, Zelen, & Kollár, 1976).

Central Nervous System Effects : In studies on mice and rats, ethyl apovincaminate exhibited anticonvulsive effects and reduced locomotor activity due to its muscle relaxant effect. It had no sedative or significant analgesic effects and lacked antidepressive or anticholinergic activity (Pálosi & Szporny, 1976).

Cerebral Blood Flow in Healthy Volunteers : A study comparing the acute effects of vincamine and ethyl apovincaminate on cerebral blood flow found a slight increase in cerebral blood flow during the infusion of both drugs, although the changes were not significant. Side effects included bradycardia, faintness, and tinnitus (Lim, Cook, & James, 1980).

Protective Activity on Ischemic Anoxia of the Brain : Ethyl apovincaminate enhanced cerebral regulatory processes under ischemic anoxia in immobilized cats, suggesting a potential for increasing tolerance or adaptation to hypoxia (Bíró, Kárpáti, & Szporny, 1976).

Sodium Channel Inhibition and Neuroprotection : Studies have shown that vinpocetine (ethyl apovincaminate) is effective in treating central nervous system disorders of cerebrovascular origin. It increases cerebral blood flow and has a neuroprotective action through effects on various receptors and channels, including sodium channels (Bönöczk et al., 2000).

Effects on Cerebral Circulation : Ethyl apovincaminate has been shown to affect cerebral circulation, showing increased blood supply in certain areas, like the eyeground. Its systemic and cerebral hemodynamic effects have been investigated, revealing an increase in cerebral blood flow and decrease in cerebral vascular resistance (Kahan & Szabó, 1976; Kárpáti & Szporny, 1976).

Therapeutic Applications in Neurovascular Diseases : Ethyl apovincaminate has been used in the treatment of reversible vascular diseases, showing improvement in EEG, psychodiagnostic tests, alertness, and memory, as well as changes in the eyeground (Szobor & Klein, 1976).

Mécanisme D'action

Safety and Hazards

Adverse effects of vinpocetine include flushing, nausea, dizziness, dry mouth, transient hypo- and hyper-tension, headaches, heartburn, and decreased blood pressure . The FDA issued a statement in 2019 warning that "vinpocetine may cause a miscarriage or harm fetal development" . A safety data sheet also provides detailed information on the hazards and safety measures associated with Vinpocetine .

Orientations Futures

Vinpocetine has been used in many Asian and European countries for treatment of cerebrovascular disorders such as stroke and dementia for over three decades . Despite this, vinpocetine remains widely available in dietary supplements often marketed as nootropics . The future use of vinpocetine could be more effective and safer given the increasing range of suggested indications for its use .

Propriétés

IUPAC Name |

ethyl (15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCQMVWWZOMLN-RBBKRZOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904848 | |

| Record name | (-)-Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl apovincaminate | |

CAS RN |

42971-12-0 | |

| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,13a,13b-hexahydro-, ethyl ester, (13aR,13bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42971-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl apovincaminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)

![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)

![methyl (2S)-2-[[[(2R,5S)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200168.png)

![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)

![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)

![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)

![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)